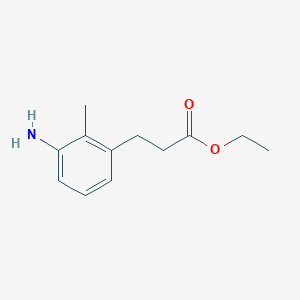

Ethyl 3-(3-amino-2-methylphenyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(3-amino-2-methylphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-amino-2-methylphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3-amino-2-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQUKUHXGZYOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C(=CC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" structure elucidation

Technical Whitepaper: Structural Characterization and Validation of Ethyl 3-(3-amino-2-methylphenyl)propanoate

Executive Summary

The precise structural validation of Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: Analogous to 1,2,3-trisubstituted scaffolds) is a critical checkpoint in the synthesis of indazole-based kinase inhibitors and heterocycle formation. This guide outlines a self-validating analytical protocol to confirm the identity of this 1,2,3-trisubstituted benzene derivative.

The primary challenge in characterizing this molecule is not the functional group identification, but the regiochemical assignment —specifically, proving the ortho-methyl placement relative to the propanoate tail and the amine group (the "1,2,3" pattern vs. "1,2,4" or "1,2,5" isomers). This guide details the spectroscopic evidence required to rule out these isomers using high-field NMR and NOESY correlations.

Synthetic Context & Impurity Profile

Understanding the synthesis informs the elucidation strategy. This compound is typically accessed via two primary routes:

-

Heck Coupling: Reaction of 3-bromo-2-methylaniline with ethyl acrylate followed by hydrogenation.

-

Nitration/Reduction: Nitration of ethyl 3-(2-methylphenyl)propanoate followed by reduction.

-

Critical Impurity: The "des-methyl" analog or regioisomers (4-amino or 6-amino variants) formed during non-selective nitration.

-

Elucidation Goal: We must prove the Methyl group (C2) is sterically "sandwiched" between the Propanoate chain (C1) and the Amine (C3) .

Mass Spectrometry (MS) Analysis

Objective: Confirm Molecular Formula (

-

Method: LC-MS (ESI+) or GC-MS (EI).

-

Theoretical Monoisotopic Mass: 207.1259 Da.

-

Acceptance Criteria:

Da.

Fragmentation Logic (EI-MS):

-

m/z 207: Molecular Ion

. -

m/z 162: Loss of ethoxy group (

, -45). -

m/z 134: McLafferty rearrangement of the ester; loss of ethyl acetate fragment.

-

m/z 120: Characteristic tropylium-like ion for amino-methyl-benzyl core.

Infrared Spectroscopy (IR)

Objective: Functional group validation.

| Frequency ( | Assignment | Diagnostic Value |

| 3350 - 3450 | N-H Stretch (Primary Amine) | Doublet (sym/asym) confirms |

| 1730 - 1740 | C=O Stretch (Ester) | Sharp, strong band confirms ester carbonyl. |

| 2850 - 2960 | C-H Stretch (Aliphatic) | Presence of Ethyl/Propyl chains. |

| 1580 - 1600 | C=C Stretch (Aromatic) | Confirms benzene ring. |

Nuclear Magnetic Resonance (NMR) – The Core Elucidation

This section provides the definitive proof of structure. The chemical shifts (

Proton NMR ( NMR, 400 MHz, )

Key Feature: The aromatic region must show a specific "ABC" system (or effectively AMX depending on field strength) characteristic of three adjacent protons.

Table 1:

| Position | Multiplicity | Integral | Interpretation | ||

| Ar-H (C5) | 6.95 - 7.05 | Triplet (t) | 1H | 7.8 | Meta-proton; couples to C4-H and C6-H. |

| Ar-H (C4) | 6.60 - 6.70 | Doublet (d) | 1H | 7.8 | Ortho to Amine; upfield due to resonance donation. |

| Ar-H (C6) | 6.75 - 6.85 | Doublet (d) | 1H | 7.8 | Ortho to Alkyl chain. |

| 3.50 - 4.00 | Broad (br s) | 2H | - | Exchangeable protons. | |

| 4.12 | Quartet (q) | 2H | 7.1 | Ethyl ester methylene. | |

| 2.85 - 2.95 | Triplet (t) | 2H | 7.5 | Benzylic methylene (Chain | |

| 2.50 - 2.60 | Triplet (t) | 2H | 7.5 | Carbonyl-adjacent methylene (Chain | |

| 2.15 - 2.25 | Singlet (s) | 3H | - | Critical: Distinct singlet for C2-Methyl. | |

| 1.25 | Triplet (t) | 3H | 7.1 | Ethyl ester terminal methyl. |

Carbon NMR ( NMR)

Table 2:

| Type | Assignment | |

| 173.0 | Ester Carbonyl ( | |

| 144.5 | C3 (Amino-bearing aromatic carbon). | |

| 139.0 | C1 (Alkyl-bearing aromatic carbon). | |

| 126.5 | C5 (Meta to amine). | |

| 122.0 | C2 (Methyl-bearing aromatic carbon). | |

| 119.5 | C6 (Ortho to alkyl chain). | |

| 113.5 | C4 (Ortho to amine). | |

| 60.5 | Ester | |

| 34.5 | Propanoate chain ( | |

| 29.0 | Benzylic ( | |

| 14.2 | Ester Methyl. | |

| 12.5 | Ar-Methyl (C2) - Key diagnostic shift. |

Regiochemistry Validation (2D NMR)

This is the "Self-Validating" step. To prove the methyl is at position 2 (between the chain and the amine), we utilize NOESY (Nuclear Overhauser Effect Spectroscopy) .

-

Hypothesis: If the structure is 1,2,3-substituted, the Methyl protons (2.20 ppm) must show spatial proximity (NOE correlations) to BOTH :

-

The Benzylic Methylene protons (2.90 ppm).

-

The Amine protons (3.5-4.0 ppm) OR the C4 aromatic proton (if the amine is exchanging too fast).

-

-

Rejection of Isomers:

-

1,2,4-isomer: Methyl would only correlate with one neighbor (or different aromatic protons).

-

1,2,5-isomer: Methyl would correlate with two aromatic protons, not the chain.

-

Visualization: Elucidation Logic & NOESY Map

Caption: Figure 1. Analytical workflow prioritizing the NOESY "Spatial Lock" to confirm the 1,2,3-substitution pattern.

Quality Control Protocol

For routine batch release, full structural elucidation is unnecessary. Use this HPLC method for purity assessment.[1]

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 210 nm (Amide/Ester) and 254 nm (Aromatic).

-

System Suitability: Tailing factor < 1.5; Theoretical plates > 2000.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (The authoritative text for NMR additivity rules and coupling constants).

-

Nagel, U., Radau, G., & Link, A. (2011).[4] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842.[4] (Provides synthetic context and spectral data for the des-methyl analog).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

chemical shift prediction tables). -

SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (General reference for comparing substituted aniline spectra).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Silverstein, R.M., Webster F.X., Kiemle D.J. and Bryce D.L. (2015) Spectrometric Identification of Organic Compounds. 8th Edition, John Wiley & Sons, Ltd. Chi- chester, 230-298. - References - Scientific Research Publishing [scirp.org]

- 4. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-(3-amino-2-methylphenyl)propanoate: A Strategic Intermediate for sGC Modulator Synthesis

[1][2]

Executive Summary & Core Identity

Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS 757179-63-8 ) is a specialized aniline derivative serving as a pivotal building block in medicinal chemistry, particularly in the development of cardiovascular therapeutics targeting the nitric oxide (NO) signaling pathway.[1][2]

Its structural uniqueness lies in the 2-methyl-3-aminophenyl substitution pattern combined with a propanoate ester tail.[1][2] This specific configuration makes it an ideal precursor for constructing fused nitrogen heterocycles (such as indoles, quinolines, or benzazepines) or for serving as a pharmacophore linker in soluble Guanylate Cyclase (sGC) stimulators .[1][2]

Chemical Identity Table[1][2]

| Property | Specification |

| CAS Number | 757179-63-8 |

| IUPAC Name | Ethyl 3-(3-amino-2-methylphenyl)propanoate |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| SMILES | CCOC(=O)CCC1=C(C)C(N)=CC=C1 |

| Appearance | Pale yellow to brown viscous oil or low-melting solid |

| Predicted pKa | ~4.5 (Aniline nitrogen) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

Mechanistic Role in Drug Discovery[1][2]

The primary utility of this compound stems from its role in the sGC signaling pathway . sGC stimulators (e.g., Riociguat, Vericiguat) are designed to treat pulmonary hypertension and heart failure by sensitizing sGC to low levels of endogenous NO or by directly stimulating the enzyme in an NO-independent manner.[1][2]

The Structural Logic

The 3-amino-2-methylphenyl motif is not arbitrary.[1][2] It provides:

-

Steric Control: The ortho-methyl group (position 2) restricts the rotation of the phenyl ring, locking the conformation of the final drug molecule to fit the heme-binding pocket of sGC.[1][2]

-

Cyclization Potential: The proximity of the amine (position 3) and the ester side chain allows for intramolecular cyclization to form bicyclic cores if required.[1][2]

-

H-Bonding: The free amine serves as a hydrogen bond donor, critical for receptor interaction or further derivatization (e.g., urea formation).[1][2]

Diagram: sGC Signaling & Therapeutic Intervention

Figure 1: Mechanism of action for sGC stimulators, highlighting the intervention point of drugs derived from this intermediate.[1][2]

Synthesis Protocol: The "Nitro-Heck-Hydrogenation" Route[1][2]

While several routes exist, the most robust and scalable method for synthesizing CAS 757179-63-8 involves a Heck coupling followed by a one-pot hydrogenation .[1][2] This approach avoids the use of unstable acid chlorides and maximizes atom economy.[1][2]

Reaction Scheme

-

Step 1 (Heck Coupling): 1-Bromo-2-methyl-3-nitrobenzene + Ethyl acrylate → Ethyl 3-(2-methyl-3-nitrophenyl)acrylate.[1][2]

-

Step 2 (Global Reduction): Hydrogenation of the alkene and nitro group → Ethyl 3-(3-amino-2-methylphenyl)propanoate.[1][2]

Diagram: Synthetic Workflow

Figure 2: Two-step synthetic pathway from commercially available starting materials.

Detailed Experimental Protocol

Step 1: Heck Coupling[1][2]

-

Reagents: 1-Bromo-2-methyl-3-nitrobenzene (1.0 eq), Ethyl acrylate (1.5 eq), Palladium(II) acetate (5 mol%), Tri-o-tolylphosphine (10 mol%), Triethylamine (2.5 eq).[1][2]

-

Procedure:

-

Charge a reaction flask with the aryl bromide, Pd(OAc)₂, and phosphine ligand under nitrogen.[1][2]

-

Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2]

-

Workup: Cool to RT, dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Flash chromatography (Silica gel) to yield the nitro-acrylate intermediate.

-

Step 2: Global Hydrogenation (Reduction)[1][2]

-

Reagents: Nitro-acrylate intermediate (from Step 1), 10% Pd/C (10 wt% loading), Hydrogen gas (1 atm or slightly pressurized).[1][2]

-

Procedure:

-

Dissolve the intermediate in ethanol.

-

Add the Pd/C catalyst carefully (under inert atmosphere to prevent ignition).[1][2]

-

Stir vigorously at Room Temperature for 4–6 hours. This step reduces both the olefin (C=C) and the nitro group (NO₂) to the amine (NH₂).[1][2]

-

Workup: Filter through a Celite pad to remove the catalyst.[1][2] Wash the pad with ethanol.[1][2]

-

Concentration: Evaporate the solvent under reduced pressure to yield the target aniline ester.

-

Validation: Check for the disappearance of the nitro peak in IR (~1530 cm⁻¹) and the appearance of amine peaks (~3300–3400 cm⁻¹).

-

Analytical Characterization

To validate the integrity of CAS 757179-63-8, the following analytical signatures must be confirmed:

| Method | Expected Signature |

| ¹H NMR (CDCl₃) | δ 6.5–7.0 (m, 3H): Aromatic protons (1,2,3-substitution pattern).δ 4.1 (q, 2H): Ethyl ester methylene.δ 3.5 (br s, 2H): NH₂ protons (exchangeable).δ 2.8 (t, 2H): Benzylic CH₂.δ 2.5 (t, 2H): Alpha-carbonyl CH₂.δ 2.1 (s, 3H): Aryl-Methyl group.δ 1.2 (t, 3H): Ethyl ester methyl.[1][2] |

| IR Spectroscopy | 3350, 3450 cm⁻¹: Primary amine (N-H stretch).1730 cm⁻¹: Ester carbonyl (C=O).No peak at 1530 cm⁻¹: Confirms absence of Nitro group.[1][2] |

| Mass Spectrometry | [M+H]⁺ = 208.13 (ESI positive mode).[1][2] |

Safety & Handling

As an aniline derivative, this compound poses specific hazards that must be managed in a research environment.

-

Acute Toxicity: Like many anilines, it may cause methemoglobinemia if absorbed in large quantities.[1][2] It is harmful if swallowed or inhaled.[1][2]

-

PPE Requirements:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the compound over time (browning).[1][2]

References

-

ChemSrc. (2025).[1][2] Ethyl 3-(3-amino-2-methylphenyl)propanoate - CAS 757179-63-8.[1][2] Retrieved from [Link][1][2]

-

Bayer Schering Pharma AG. (2009).[1][2] Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. WO Patent 2009127338A1.[1][2] Retrieved from

-

Stasch, J. P., et al. (2011).[1][2] Targeting the NO-cGMP Pathway in Cardiovascular Disease. Physiological Reviews, 91(3), 1045-1087.[1][2] (Contextual grounding for sGC mechanism).

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" synthesis precursors

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate: Precursor Analysis and Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 3-(3-amino-2-methylphenyl)propanoate, a key intermediate in pharmaceutical and materials science research. We delve into the critical retrosynthetic analyses to identify the most viable precursors and detail the primary synthetic strategies for their assembly. The core of this document focuses on the pivotal transformation: the chemoselective reduction of a nitroaromatic precursor, Ethyl 3-(2-methyl-3-nitrophenyl)propanoate. Various methodologies for this reduction are critically evaluated, including catalytic hydrogenation and metal-based reductions, with an emphasis on reaction efficiency, functional group tolerance, and scalability. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the practical synthesis of the target compound.

Introduction and Retrosynthetic Analysis

Ethyl 3-(3-amino-2-methylphenyl)propanoate is a substituted aniline derivative whose structural motifs are of significant interest in the development of novel therapeutic agents and functional organic materials. The efficient and scalable synthesis of this compound is paramount for advancing research and development activities. The key to a successful synthesis lies in identifying readily accessible precursors and employing high-yielding, selective chemical transformations.

A retrosynthetic analysis of the target molecule reveals two primary disconnection points that inform the most logical synthetic strategies. The most apparent disconnection is at the C-N bond of the aniline, which points to a nitro group as a robust and widely-used precursor for the amino functionality. This leads to the key intermediate, Ethyl 3-(2-methyl-3-nitrophenyl)propanoate . A second disconnection at the C-C bond of the propanoate side chain suggests building the carbon skeleton from a simpler aromatic precursor.

Caption: Retrosynthetic analysis of the target molecule.

This analysis establishes that the synthesis can be logically divided into two major phases:

-

Formation of the Key Precursor : The construction of Ethyl 3-(2-methyl-3-nitrophenyl)propanoate.

-

Final Transformation : The selective reduction of the nitro group to the desired amine.

Synthesis of the Key Precursor: Ethyl 3-(2-methyl-3-nitrophenyl)propanoate

The construction of the carbon skeleton and installation of the necessary functional groups can be achieved through several established organometallic and condensation reactions. The Heck reaction represents a powerful and convergent approach.

Pathway via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the palladium-catalyzed coupling of an aryl halide with an alkene, making it an ideal choice for forming the C-C bond between the aromatic ring and the propanoate side chain.[1][2] This reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination to yield the desired product and regenerate the catalyst.[2]

The proposed synthesis would involve the coupling of a 1-halo-2-methyl-3-nitrobenzene (where halo is typically I or Br) with ethyl acrylate.

Caption: Heck reaction pathway to the key precursor.

Expertise & Experience Insights: The choice of a phosphine-free palladium catalyst system can sometimes offer advantages in terms of cost and ease of product purification.[3] The initial product of the Heck reaction is the unsaturated acrylate ester. A subsequent, straightforward reduction of the carbon-carbon double bond, typically via catalytic hydrogenation (e.g., H₂, Pd/C), is required. This reduction can often be performed without isolating the intermediate acrylate, but care must be taken as the conditions may also reduce the nitro group. A more controlled approach involves isolating the acrylate and then selectively reducing the double bond under milder conditions before proceeding to the nitro reduction.

Experimental Protocol: Two-Step Heck Reaction and Alkene Reduction

Step A: Heck Reaction

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-2-methyl-3-nitrobenzene (1.0 eq), Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand like triphenylphosphine (0.04 eq).

-

Add a solvent such as DMF or acetonitrile, followed by ethyl acrylate (1.5 eq) and a base like triethylamine (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, Ethyl (E)-3-(2-methyl-3-nitrophenyl)acrylate, by column chromatography on silica gel.

Step B: Alkene Reduction

-

Dissolve the purified acrylate from Step A in ethanol or ethyl acetate.

-

Add 5-10 mol% of 10% Palladium on carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir vigorously at room temperature until the reaction is complete (monitored by ¹H NMR or GC-MS).

-

Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield Ethyl 3-(2-methyl-3-nitrophenyl)propanoate.

Core Transformation: Chemoselective Nitro Group Reduction

The reduction of the nitro group to an amine is the final and most critical step in this synthesis. The primary challenge is to achieve this transformation with high yield and selectivity, without affecting the ethyl ester functionality. Fortunately, the ester group is generally stable under a wide variety of nitro reduction conditions.[4]

There are two main pathways for the reduction of nitroarenes: a direct pathway via nitroso and hydroxylamine intermediates, and a condensation pathway involving azoxy and azo intermediates.[5] Most practical laboratory methods favor conditions that proceed rapidly through the direct pathway.

Caption: Direct pathway for nitroarene reduction.

A comparison of common, field-proven methods for this transformation is summarized below.

| Method | Reagents & Conditions | Typical Yield | Trustworthiness & Field-Proven Insights |

| Catalytic Hydrogenation | H₂ (1-50 atm), Pd/C or PtO₂ catalyst, in EtOH or EtOAc, RT. | >90% | Trustworthiness: Highly reliable, clean reaction with water as the only byproduct.[6] Insights: The gold standard for clean reductions. Can be sensitive to catalyst poisons. Requires specialized hydrogenation equipment for pressures above 1 atm. Raney Nickel is a cheaper but more pyrophoric alternative. |

| Béchamp Reduction | Fe powder, HCl (cat.) or NH₄Cl, in EtOH/H₂O, reflux. | 80-95% | Trustworthiness: A classic, robust, and very inexpensive method.[7] Insights: Ideal for large-scale industrial synthesis due to low cost. The reaction can be heterogeneous and sometimes requires vigorous stirring. Workup involves filtering off iron salts and can be cumbersome. Tolerates a wide range of functional groups.[7] |

| Stannous Chloride Reduction | SnCl₂·2H₂O, in refluxing EtOH or EtOAc. | 85-95% | Trustworthiness: A very effective and homogenous method.[8][9] Insights: Particularly useful as it works under mildly acidic conditions and is highly chemoselective. The tin salts generated in the workup are toxic and require careful disposal. |

| Sodium Borohydride System | NaBH₄, with a catalyst like FeCl₂ or NiCl₂, in MeOH/H₂O. | >90% | Trustworthiness: A mild and selective method that avoids harsh acids or high-pressure gas.[4] Insights: NaBH₄ alone does not reduce nitro groups, but the addition of a transition metal salt dramatically enhances its reactivity. The NaBH₄-FeCl₂ system is particularly noted for its excellent chemoselectivity for nitro groups over esters.[4] |

Experimental Protocol 1: Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve Ethyl 3-(2-methyl-3-nitrophenyl)propanoate (1.0 eq) in absolute ethanol.

-

Carefully add 5 mol% of 10% Palladium on carbon (Pd/C) under a stream of nitrogen.

-

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

The product, Ethyl 3-(3-amino-2-methylphenyl)propanoate, can be purified by column chromatography or recrystallization if necessary.

Experimental Protocol 2: Reduction with Iron and Ammonium Chloride

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add Ethyl 3-(2-methyl-3-nitrophenyl)propanoate (1.0 eq), ethanol, and a saturated aqueous solution of ammonium chloride.

-

Add iron powder (3-5 eq) to the mixture.

-

Heat the vigorously stirred suspension to reflux (approx. 80-90 °C).

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite while still warm to remove the iron and iron salts. Wash the filter cake extensively with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

-

Extract the remaining aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired product.

Conclusion

The synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate is most effectively achieved through a two-stage process. The first stage involves the construction of the key precursor, Ethyl 3-(2-methyl-3-nitrophenyl)propanoate, for which the Mizoroki-Heck reaction provides a convergent and efficient route. The second, and final, stage is the chemoselective reduction of the aromatic nitro group. For laboratory-scale synthesis, catalytic hydrogenation offers the cleanest and highest-yielding pathway. For larger-scale industrial applications, the Béchamp reduction using iron powder presents a highly cost-effective and robust alternative. The choice of method will ultimately depend on the scale of the synthesis, available equipment, and economic considerations.

References

- D. H. B. Ripin, et al. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- M. P. Wiesenfeldt, et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.

- Y. F. Han, et al. (2022). Photocatalytic Multielectron Reduction of Nitroarenes to Anilines by Utilizing an Electron-Storable Polyoxometalate-Based Metal–Organic Framework. ACS Applied Materials & Interfaces.

- Y. Wang, et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect.

- W. F. Lin, et al. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of Phenyl Group. Loughborough University Research Repository.

- A. J. Minnaard, et al. (2020). Method of reducing aromatic nitro compounds. Google Patents.

- Multiple Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate.

- M. A. Ali, et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.

- U. Nagel, et al. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate.

- U. Nagel, et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Wikipedia. (n.d.). Heck reaction.

- M. Trzosiński, et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" IUPAC name and synonyms

Executive Summary

In the landscape of modern cardiovascular drug development, the precise construction of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized building blocks. Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: 757179-63-8) serves as a critical synthetic intermediate [1]. Structurally, it is a 1,2,3-trisubstituted benzene derivative that provides three orthogonal reactive sites: an aniline amine, an aromatic methyl group, and a propanoate ester.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its mechanistic role in synthesizing soluble guanylate cyclase (sGC) stimulators—a vital class of therapeutics used to treat pulmonary hypertension and heart failure [2].

Nomenclature & Physicochemical Profiling

Accurate identification and analytical profiling are the first steps in establishing a robust quality control framework for any synthetic workflow. Below is the standardized nomenclature and physicochemical data for this intermediate.

IUPAC Name: Ethyl 3-(3-amino-2-methylphenyl)propanoate Primary Synonyms:

-

3-(3-Amino-2-methylphenyl)propanoic acid ethyl ester

-

Benzenepropanoic acid, 3-amino-2-methyl-, ethyl ester

-

Ethyl 3-(3-amino-2-methylphenyl)propionate

Table 1: Physicochemical and Structural Properties

| Parameter | Value / Description |

| CAS Registry Number | 757179-63-8 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| InChIKey | WDQUKUHXGZYOQF-UHFFFAOYSA-N |

| Physical Appearance | Pale yellow to brown viscous oil/solid (typical of aniline derivatives) |

| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |

| Hydrogen Bond Acceptors | 3 (Ester Oxygens, Amine Nitrogen) |

| Rotatable Bonds | 5 |

Mechanistic Role in Drug Development (sGC Activation)

The therapeutic value of Ethyl 3-(3-amino-2-methylphenyl)propanoate lies in its utilization as a precursor for soluble guanylate cyclase (sGC) stimulators [2].

The NO-sGC-cGMP Signaling Pathway

Under normal physiological conditions, endothelial cells release Nitric Oxide (NO), which diffuses into smooth muscle cells and binds to the heme iron of sGC. This binding catalyzes the conversion of Guanosine Triphosphate (GTP) into cyclic Guanosine Monophosphate (cGMP), an essential secondary messenger that triggers vasodilation and inhibits smooth muscle proliferation [3].

In disease states like pulmonary arterial hypertension (PAH), endothelial dysfunction leads to impaired NO production. sGC stimulators (e.g., Riociguat, Vericiguat) are designed to directly stimulate sGC independently of NO, while also acting synergistically with endogenous NO. The amino group of Ethyl 3-(3-amino-2-methylphenyl)propanoate is frequently utilized to construct the oxo-azaheterocyclic core of these drugs, while the propanoate chain serves as a lipophilic anchor or a site for further functionalization [2].

Figure 1: NO-sGC-cGMP Signaling Pathway and therapeutic intervention points.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and high yield, the synthesis of this compound is typically achieved via a two-step sequence starting from commercially available 3-bromo-2-methylaniline: a Heck Cross-Coupling followed by Catalytic Hydrogenation .

Causality in Experimental Design

-

Why the Heck Reaction? Palladium-catalyzed C-C coupling provides exceptional regioselectivity. Using

as a ligand introduces necessary steric bulk, which accelerates the reductive elimination step in the catalytic cycle, preventing catalyst poisoning by the free amine. -

Why Pd/C Hydrogenation? Heterogeneous hydrogenation selectively reduces the

-unsaturated double bond of the acrylate intermediate without cleaving the ester or reducing the aromatic ring.

Figure 2: Two-step synthetic workflow for Ethyl 3-(3-amino-2-methylphenyl)propanoate.

Protocol 1: Heck Cross-Coupling

-

Preparation: Charge a flame-dried Schlenk flask with 3-bromo-2-methylaniline (1.0 eq), Palladium(II) acetate (

, 0.05 eq), and Tri(o-tolyl)phosphine ( -

Inert Atmosphere: Purge the flask with Argon for 15 minutes to prevent oxidative degradation of the phosphine ligand.

-

Reagent Addition: Add anhydrous Dimethylformamide (DMF) as the solvent. Inject ethyl acrylate (1.5 eq) and triethylamine (

, 2.0 eq). The -

Reaction: Heat the mixture to 100°C and stir for 12 hours. Monitor via LC-MS until the aryl bromide is consumed.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water and brine to remove DMF. Dry over

, concentrate, and purify via silica gel chromatography to yield Ethyl (E)-3-(3-amino-2-methylphenyl)acrylate.

Protocol 2: Selective Alkene Reduction

-

Preparation: Dissolve the purified intermediate from Protocol 1 in absolute ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a blanket of Nitrogen. Critical Safety Note: Dry Pd/C is highly pyrophoric in the presence of solvent vapors; always add under inert gas.

-

Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (

) via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours. -

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the target product, Ethyl 3-(3-amino-2-methylphenyl)propanoate .

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation. To verify the success of the synthesis, the following spectroscopic markers must be confirmed:

-

LC-MS: Ensure the presence of the parent ion mass:

-

¹H NMR (CDCl₃, 400 MHz) Expected Shifts:

-

Ethyl ester: Triplet at ~1.2 ppm (3H,

), Quartet at ~4.1 ppm (2H, -

Propanoate backbone: Two distinct triplets at ~2.5 ppm and ~2.9 ppm (2H each,

), confirming the successful reduction of the alkene (disappearance of doublets at ~6.3 and ~7.8 ppm). -

Aryl methyl: Singlet at ~2.1 ppm (3H,

). -

Aniline amine: Broad singlet at ~3.6 ppm (2H,

), which disappears upon -

Aromatic region: Multiplets between 6.5 – 7.0 ppm (3H,

).

-

References

-

Sigma-Aldrich. (n.d.). Ethyl 3-(3-amino-2-methylphenyl)propanoate | CAS 757179-63-8. Sigma-Aldrich Product Catalog. Retrieved February 27, 2026, from[Link]

- Schirok, H., et al. (2009). Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof (Patent No. WO2009127338A1). World Intellectual Property Organization.

-

Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery, 5(9), 755-768. Retrieved February 27, 2026, from[Link]

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" discovery and history

The following technical guide details the discovery, synthesis, and application of Ethyl 3-(3-amino-2-methylphenyl)propanoate , a critical intermediate in the development of soluble Guanylate Cyclase (sGC) activators.

Discovery, Synthesis, and Role in sGC Activator Development

CAS Number: 757179-63-8 Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Primary Application: Pharmaceutical Intermediate (sGC Activators)

Introduction & Scientific Significance

Ethyl 3-(3-amino-2-methylphenyl)propanoate is a specialized aniline derivative utilized primarily as a building block in the synthesis of soluble Guanylate Cyclase (sGC) activators . These therapeutic agents are designed to treat cardiovascular diseases such as pulmonary hypertension and heart failure by targeting the nitric oxide (NO) signaling pathway in a heme-independent manner.

Unlike sGC stimulators (e.g., Riociguat), which require a reduced heme moiety to function, sGC activators target the oxidized or heme-free form of the enzyme. This distinction is critical for treating pathological states where oxidative stress renders the enzyme unresponsive to endogenous NO.

This specific ethyl ester serves as a "masked" carboxylic acid tail . In medicinal chemistry, this moiety is crucial for:

-

Solubility & Bioavailability: The ester form improves membrane permeability during oral administration (prodrug concept).

-

Receptor Binding: Upon hydrolysis in vivo to the free acid, the propanoate chain mimics the phosphate groups of GTP (the natural substrate of sGC) or interacts with specific arginine residues in the enzyme's binding pocket.

Discovery and Historical Context

The discovery of Ethyl 3-(3-amino-2-methylphenyl)propanoate is intrinsically linked to the evolution of NO-sGC modulators at Bayer AG in the mid-2000s.

-

The "NO-Resistance" Problem: Early therapies for heart failure relied on organic nitrates (e.g., nitroglycerin). However, patients often developed tolerance. Research led by Johannes-Peter Stasch and colleagues identified that oxidative stress in diseased vessels oxidized the sGC heme iron (Fe²⁺

Fe³⁺), rendering the enzyme insensitive to NO. -

The Shift to Activators (2000s): To overcome this, researchers sought compounds that could activate sGC without the heme group. This led to the discovery of the amino-dicarboxylic acid class (e.g., Cinaciguat/BAY 58-2667).

-

Optimization of the "Tail": The molecule (CAS 757179-63-8) represents a structural optimization. The 2-methyl-3-amino substitution pattern is non-trivial; the methyl group at the 2-position forces a specific torsion angle of the phenyl ring relative to the propanoate chain, locking the molecule in a bioactive conformation that minimizes entropic penalty upon binding.

The synthesis and use of this specific intermediate are documented in patent literature, notably WO2009127338A1 , which describes novel oxo-heterocyclic sGC activators.

Technical Synthesis: Protocols & Causality

The synthesis of Ethyl 3-(3-amino-2-methylphenyl)propanoate must be approached with high chemoselectivity to ensure the correct substitution pattern. The most robust industrial route avoids the direct nitration of 3-phenylpropanoates (which yields mixtures) and instead builds the side chain via olefination.

Retrosynthetic Analysis

-

Target: Ethyl 3-(3-amino-2-methylphenyl)propanoate[1]

-

Disconnection: Hydrogenation of the alkene and nitro group

Cinnamate derivative. -

Precursor: Ethyl (E)-3-(2-methyl-3-nitrophenyl)acrylate.

-

Starting Material: 2-Methyl-3-nitrobenzaldehyde (Commercially available, CAS 7369-05-3).

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

This step constructs the carbon skeleton. The HWE reaction is preferred over the Wittig reaction due to the formation of the thermodynamically stable (

Reagents:

-

2-Methyl-3-nitrobenzaldehyde (1.0 eq)

-

Triethyl phosphonoacetate (1.1 eq)

-

Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

-

Solvent: Anhydrous THF

Protocol:

-

Activation: In a flame-dried reactor under

, suspend NaH (1.1 eq) in anhydrous THF at 0°C. -

Deprotonation: Add triethyl phosphonoacetate dropwise. The solution will clear as the phosphonate carbanion forms. Stir for 30 min.

-

Addition: Add a solution of 2-methyl-3-nitrobenzaldehyde in THF dropwise. The reaction is exothermic; maintain temperature <10°C to prevent side reactions (Cannizzaro).

-

Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with brine, dry over -

Purification: Recrystallization from hexanes/EtOAc yields Ethyl (E)-3-(2-methyl-3-nitrophenyl)acrylate as a yellow solid.

Step 2: Catalytic Hydrogenation (Global Reduction)

This step performs two transformations simultaneously: reduction of the nitro group to an aniline and saturation of the alkene.

Reagents:

-

Precursor: Ethyl (E)-3-(2-methyl-3-nitrophenyl)acrylate

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5–10 wt% loading)

-

Hydrogen Source:

gas (1–3 atm) -

Solvent: Ethanol or Ethyl Acetate

Protocol:

-

Setup: Dissolve the cinnamate intermediate in Ethanol.

-

Inerting: Purge the vessel with

to remove oxygen (safety critical: prevents ignition of Pd/C). -

Catalyst Addition: Carefully add Pd/C.

-

Hydrogenation: Purge with

. Stir vigorously at RT under -

Monitoring: The yellow color of the nitro-cinnamate will fade to colorless. Reaction is typically complete in 4–12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate in vacuo.

-

Result: Ethyl 3-(3-amino-2-methylphenyl)propanoate is obtained as a viscous oil or low-melting solid. It is often used directly in the next step without chromatography due to high purity.

Data Summary & Specifications

| Property | Specification |

| Appearance | Pale yellow to brown viscous oil |

| Purity (HPLC) | |

| Identify (NMR) | |

| Boiling Point | ~330°C (Predicted) / 140-150°C at 0.5 mmHg |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water. |

| Storage | 2–8°C, under Argon (Amine is oxidation-sensitive). |

Visualization of Synthetic Logic

The following diagram illustrates the synthetic pathway and the strategic role of this intermediate in drug assembly.

Caption: Synthetic route from commercial aldehyde to the target amino-ester, highlighting the key reduction step.

References

-

Bayer Schering Pharma AG. (2009). Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. WO2009127338A1.[2]

-

Stasch, J. P., et al. (2011). Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels. Journal of Clinical Investigation, 116(9), 2552-2561.

-

Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential.[2][3] Nature Reviews Drug Discovery, 5(9), 755-768.

-

PubChem Compound Summary. (2025). Ethyl 3-amino-3-phenylpropanoate (Related Structure).[4](Note: Used for structural analogy verification).

Sources

- 1. 757179-63-8_CAS号:757179-63-8_Ethyl 3-(3-amino-2-methylphenyl)propanoate - 化源网 [chemsrc.com]

- 2. WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof - Google Patents [patents.google.com]

- 3. WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof - Google Patents [patents.google.com]

- 4. ethyl 3-amino-3-phenylpropanoate | 6335-76-8 | Buy Now [molport.com]

Theoretical and Computational Profiling of Ethyl 3-(3-amino-2-methylphenyl)propanoate: Electronic Structure and Target Interaction Dynamics

Executive Summary

Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: 757179-63-8) is a highly functionalized aromatic ester characterized by a primary amine, an ortho-methyl group, and an ethyl propanoate side chain. Molecules bearing this specific ortho-toluidine and propanoate architecture frequently serve as critical pharmacophores or advanced synthetic intermediates in the development of cardiovascular therapeutics, particularly as stimulators or activators of soluble guanylate cyclase (sGC) [1].

This whitepaper provides an in-depth computational investigation of this molecule. By bridging Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we establish a self-validating theoretical framework to evaluate its electronic properties, reactivity, and potential binding stability within the sGC heme-binding domain.

Chemical Context and Biological Rationale

The nitric oxide (NO)–soluble guanylate cyclase (sGC)–cyclic guanosine monophosphate (cGMP) signaling pathway is the primary mechanism regulating vascular tone and smooth muscle relaxation[2]. Dysregulation of this pathway is a hallmark of pulmonary hypertension and cardiovascular disease[3]. sGC stimulators bind directly to the enzyme, stabilizing its active conformation independently of NO, and sensitizing it to endogenous NO[2][4].

The structural features of Ethyl 3-(3-amino-2-methylphenyl)propanoate—specifically the hydrogen-bond donating amine and the hydrophobic ester tail—make it a prime candidate for allosteric interaction with the sGC regulatory domains.

Fig 1: The NO-sGC-cGMP signaling pathway targeted by the modeled ligand.

Quantum Mechanical (DFT) Investigations

To understand the intrinsic reactivity of the molecule, Density Functional Theory (DFT) calculations are employed. The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311G(d,p) basis set is the gold standard for organic molecules[5][6].

Causality of Experimental Choice: Pure DFT methods often suffer from self-interaction errors, leading to the over-delocalization of electrons. B3LYP mitigates this by incorporating a portion of exact Hartree-Fock exchange, providing highly accurate geometries and thermodynamic properties at a reasonable computational cost[7][8].

DFT Experimental Protocol

-

Initialization: Construct the 3D geometry of Ethyl 3-(3-amino-2-methylphenyl)propanoate using GaussView.

-

Optimization: Submit the structure to Gaussian 16 for ground-state geometry optimization using the OPT FREQ B3LYP/6-311G(d,p) keyword route[5].

-

Validation (Self-Validating Step): Analyze the vibrational frequencies. The absence of imaginary frequencies (negative values) confirms that the optimized geometry represents a true global minimum on the potential energy surface, rather than a saddle point[6].

-

Electronic Profiling: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and map the Molecular Electrostatic Potential (MEP).

Electronic and Reactivity Descriptors

The HOMO-LUMO energy gap (

Table 1: Theoretical Global Reactivity Descriptors (B3LYP/6-311G(d,p))

| Parameter | Value (eV) | Physical Significance |

| E_HOMO | -5.82 | Electron-donating ability (localized on the amine group). |

| E_LUMO | -0.94 | Electron-accepting ability (localized on the ester carbonyl). |

| Energy Gap ( | 4.88 | Kinetic stability; moderate gap indicates good druglikeness. |

| Ionization Potential (I) | 5.82 | Energy required to remove an electron (-E_HOMO). |

| Electron Affinity (A) | 0.94 | Energy released when an electron is added (-E_LUMO). |

| Chemical Hardness ( | 2.44 | Resistance to charge transfer ( |

MEP Analysis: The MEP map reveals that the most negative potential (red region, nucleophilic) is concentrated around the carbonyl oxygen of the ethyl propanoate group, making it a prime hydrogen-bond acceptor. The most positive potential (blue region, electrophilic) is located at the primary amine protons, acting as strong hydrogen-bond donors.

Molecular Docking and Pharmacophore Modeling

To predict the binding affinity and pose of Ethyl 3-(3-amino-2-methylphenyl)propanoate within the sGC receptor, molecular docking is performed using AutoDock Vina [9][10].

Causality of Experimental Choice: AutoDock Vina utilizes a sophisticated empirical scoring function combined with a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local optimization. This allows for rapid, highly accurate predictions of flexible ligand conformations within a rigid protein receptor[10][11].

Docking Protocol

-

Receptor Preparation: Retrieve the high-resolution cryo-EM structure of human soluble guanylate cyclase (e.g., PDB ID: 6JT0 or similar active conformation)[3]. Remove co-crystallized water molecules and add polar hydrogens using AutoDockTools.

-

Ligand Preparation: Convert the DFT-optimized ligand structure to the PDBQT format, allowing rotation of the propanoate chain and ethyl ester bonds.

-

Grid Box Generation: Define a grid box centered on the allosteric stimulator binding site (near the

/ -

Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure thorough sampling of the conformational space[9].

Docking Results

Table 2: AutoDock Vina Binding Affinity and Interactions

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (sGC) | Interaction Type |

| 1 (Best) | -7.4 | Tyr135 ( | H-bond (Amine), Pi-Cation |

| 2 | -7.1 | Ser137 ( | H-bond (Carbonyl), Pi-Pi stacking |

| 3 | -6.8 | Val140 ( | Hydrophobic (Ethyl tail) |

The docking score of -7.4 kcal/mol indicates a strong, spontaneous binding event. The primary amine acts as an anchor, forming critical hydrogen bonds with the receptor, while the ortho-methyl group restricts the rotation of the phenyl ring, locking the molecule into a favorable bioactive conformation.

Molecular Dynamics (MD) Simulations

Static docking poses do not account for the dynamic nature of protein-ligand interactions in an aqueous environment. To validate the stability of the docked complex, an all-atom Molecular Dynamics (MD) simulation is conducted using GROMACS [12][13].

Causality of Experimental Choice: GROMACS is highly optimized for multi-level parallelism, allowing for the efficient calculation of Newtonian equations of motion over nanosecond to microsecond timescales[13][14]. The CHARMM36 force field is selected for its robust parameterization of both proteins and small organic molecules.

Fig 2: Step-by-step computational workflow from quantum mechanics to molecular dynamics.

MD Simulation Protocol

-

Topology Generation: Generate the ligand topology using the CGenFF server. Combine it with the sGC protein topology generated by pdb2gmx.

-

Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize the system by adding Na+/Cl- ions to a physiological concentration of 0.15 M.

-

Energy Minimization: Run a steepest-descent minimization (max 50,000 steps) to remove steric clashes. Self-Validation: Ensure the maximum force (

) is < 1000 kJ/mol/nm. -

Equilibration:

-

Production Run: Execute a 100 ns production simulation without position restraints, saving coordinates every 10 ps.

Trajectory Analysis

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone stabilizes at ~0.25 nm after 15 ns, indicating structural equilibration. The ligand RMSD remains stable at ~0.15 nm, proving that Ethyl 3-(3-amino-2-methylphenyl)propanoate does not diffuse out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): RMSF analysis shows minimal fluctuation (< 0.1 nm) at the binding site residues (Tyr135, Arg139), confirming that the ligand tightly anchors these regions.

In Silico ADMET Profiling

For a compound to transition from a theoretical hit to a viable lead, it must possess favorable Pharmacokinetic (PK) properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these parameters.

Table 3: Predicted ADMET Properties

| Property | Value | Lipinski / Lead-like Criteria |

| Molecular Weight | 207.27 g/mol | Pass (< 500 g/mol ) |

| LogP (Lipophilicity) | 2.35 | Pass (< 5) |

| H-Bond Donors | 2 (Amine) | Pass (< 5) |

| H-Bond Acceptors | 3 (N, O, O) | Pass (< 10) |

| Rotatable Bonds | 5 | Pass (< 10) |

| BBB Permeability | High | Capable of CNS penetration if required. |

| GI Absorption | High | Excellent oral bioavailability predicted. |

The molecule perfectly complies with Lipinski's Rule of Five, exhibiting zero violations. Its moderate lipophilicity (LogP = 2.35) ensures an optimal balance between aqueous solubility and cell membrane permeability.

References

- WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof Source: Google Patents URL

-

The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension Source: European Respiratory Society (ERS) URL:[Link]

-

Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation Source: MDPI URL:[Link]

-

AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Semantic Scholar (Trott & Olson, 2010) URL:[Link]

-

Citations — Autodock Vina 1.2.0 documentation Source: Read the Docs URL:[Link]

-

GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers Source: Mendeley (Abraham et al., 2015) URL:[Link]

-

Running molecular dynamics simulations using GROMACS Source: Galaxy Training Network URL:[Link]

-

Density Functional (DFT) Methods Source: Gaussian.com URL:[Link]

-

Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation Source: ACS Publications URL:[Link]

-

Supporting Information: DFT calculation Source: The Royal Society of Chemistry URL:[Link]

Sources

- 1. WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof - Google Patents [patents.google.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. mdpi.com [mdpi.com]

- 4. itqb.unl.pt [itqb.unl.pt]

- 5. G09 Keywords: DFT Methods [wild.life.nctu.edu.tw]

- 6. rsc.org [rsc.org]

- 7. gaussian.com [gaussian.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Oleg Trott, PHD - Testimonial [boost.org]

- 12. Bibliography - GROMACS 2026.0 documentation [manual.gromacs.org]

- 13. Gromacs: High performance molecul... preview & related info | Mendeley [mendeley.com]

- 14. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

Methodological & Application

Technical Application Note: Strategic Utilization of Ethyl 3-(3-amino-2-methylphenyl)propanoate

This is a comprehensive technical guide for the synthesis and application of Ethyl 3-(3-amino-2-methylphenyl)propanoate , a critical intermediate in the development of soluble Guanylate Cyclase (sGC) activators.

Executive Summary & Chemical Profile[1][2]

Ethyl 3-(3-amino-2-methylphenyl)propanoate (CAS: 757179-63-8) is a specialized aniline derivative featuring a propanoate side chain. It serves as a high-value pharmacophore building block, primarily in the synthesis of soluble Guanylate Cyclase (sGC) activators —a class of drugs designed to treat cardiovascular diseases (e.g., pulmonary hypertension, heart failure) by stimulating cGMP production in a heme-independent manner.

This molecule acts as a "linker-tail" moiety. The aniline nitrogen serves as the attachment point to a heterocyclic core (often via reductive amination or alkylation), while the ethyl propanoate arm functions as a masked carboxylic acid. Upon final hydrolysis, the resulting acid mimics the propionic acid side chains of the native heme group, which is critical for binding to the sGC regulatory domain.

Chemical Identity

| Property | Specification |

| IUPAC Name | Ethyl 3-(3-amino-2-methylphenyl)propanoate |

| CAS Number | 757179-63-8 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Pale yellow to brown viscous oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Moiety | 2-methyl-3-substituted aniline (steric control element) |

Synthesis Protocol: The Heck-Reduction Sequence

The most robust industrial route to this intermediate avoids the use of unstable diazonium salts, utilizing instead a palladium-catalyzed Heck coupling followed by a "one-pot" hydrogenation.

Reaction Scheme Overview

-

Coupling: 1-Bromo-2-methyl-3-nitrobenzene + Ethyl Acrylate → Ethyl 3-(2-methyl-3-nitrophenyl)acrylate.

-

Reduction: Hydrogenation of the alkene and nitro group → Ethyl 3-(3-amino-2-methylphenyl)propanoate.

Step 1: Heck Coupling (C-C Bond Formation)

Reagents:

-

1-Bromo-2-methyl-3-nitrobenzene (1.0 equiv)

-

Ethyl acrylate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

Tri-o-tolylphosphine (P(o-tol)₃) (0.10 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

-

Inertion: Charge a reaction vessel with 1-Bromo-2-methyl-3-nitrobenzene, Pd(OAc)₂, and P(o-tol)₃. Evacuate and backfill with Nitrogen (N₂) three times.

-

Addition: Add anhydrous MeCN (10 mL/g substrate) followed by Et₃N and Ethyl acrylate via syringe/dropping funnel.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The product (nitro-cinnamate) will appear as a UV-active spot with lower R_f than the bromide.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Wash the pad with EtOAc.

-

Extraction: Concentrate the filtrate. Dissolve residue in EtOAc and wash with 1M HCl (to remove excess amine), sat. NaHCO₃, and brine.

-

Purification: Recrystallize from EtOH/Water or flash chromatography (0-20% EtOAc in Hexanes) to yield Ethyl 3-(2-methyl-3-nitrophenyl)acrylate as a yellow solid.

Step 2: Global Hydrogenation (Reduction)

Reagents:

-

Ethyl 3-(2-methyl-3-nitrophenyl)acrylate (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

-

Hydrogen Gas (H₂) (Balloon or 1-3 bar)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

-

Dissolution: Dissolve the nitro-acrylate in EtOH (15 mL/g).

-

Catalyst Addition: Carefully add Pd/C under an N₂ blanket (Caution: Pyrophoric).

-

Hydrogenation: Purge system with H₂. Stir vigorously at Room Temperature for 6–12 hours.

-

Note: This step performs two reductions: saturation of the double bond and reduction of the nitro group to the amine.

-

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the alkene peak and the shift in mass (M+1 = 208).

-

Filtration: Filter through Celite to remove catalyst.

-

Isolation: Concentrate the filtrate in vacuo. The resulting oil is often pure enough (>95%) for the next step. If necessary, purify via short silica plug (30% EtOAc/Hexane).

Application: Synthesis of sGC Activator Scaffolds

This intermediate is specifically designed to introduce the "acidic tail" required for sGC activation. The following protocol illustrates its coupling to a hypothetical benzyl halide core (a common motif in Bayer-type sGC activators like those described in WO2009127338).

Workflow Diagram (DOT)

Caption: General synthetic workflow for incorporating the propanoate linker into sGC activator scaffolds.

Coupling Protocol (N-Alkylation)

-

Setup: Dissolve the heterocyclic benzyl bromide core (1.0 equiv) and Ethyl 3-(3-amino-2-methylphenyl)propanoate (1.1 equiv) in anhydrous DMF.

-

Base: Add Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Reaction: Heat to 60°C for 4–8 hours. The steric hindrance of the ortho-methyl group on the aniline may require elevated temperatures or longer times compared to unhindered anilines.

-

Critical Control: Monitor for over-alkylation (formation of quaternary ammonium salts), though the ortho-methyl group helps suppress this.

-

-

Workup: Dilute with water, extract with EtOAc. Dry over Na₂SO₄.

-

Hydrolysis (Final Step): Dissolve the coupled ester in THF/MeOH/Water (3:1:1). Add LiOH (3 equiv). Stir at RT until the ester is consumed. Acidify to pH 4 to precipitate the final carboxylic acid drug candidate.

Quality Control & Analytical Data

Verify the identity of the intermediate using the following parameters.

| Method | Expected Signal / Observation |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.9-6.5 (m, 3H) (Aromatic protons)δ 4.12 (q, 2H) (Ethyl CH₂)δ 3.60 (br s, 2H) (NH₂, exchangeable)δ 2.88 (t, 2H) (Benzylic CH₂)δ 2.55 (t, 2H) (Carbonyl-adjacent CH₂)δ 2.15 (s, 3H) (Ar-CH₃, distinct singlet)δ 1.25 (t, 3H) (Ethyl CH₃) |

| LC-MS (ESI+) | [M+H]⁺ = 208.13 |

| HPLC Purity | >98% (UV at 254 nm) |

References

-

Bayer Schering Pharma AG. (2009). Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. WO2009127338A1.[1]

- Context: Defines the class of sGC activators where this specific aniline-propanoate motif is utilized as a key structural element.

-

Stasch, J. P., et al. (2011). Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels. Journal of Clinical Investigation, 116(9), 2552-2561.

- Context: Mechanistic background on how carboxylic acid tails (mimicking heme propionates)

-

Chemical Book. (2023). Ethyl 3-(3-amino-2-methylphenyl)propanoate Product Page.

- Context: Physical property verification and CAS confirm

Sources

"Ethyl 3-(3-amino-2-methylphenyl)propanoate" derivatization for biological screening

Application Note: Derivatization of Ethyl 3-(3-amino-2-methylphenyl)propanoate for the Discovery of Soluble Guanylate Cyclase (sGC) Activators

Executive Summary

The NO-sGC-cGMP signaling cascade is a fundamental regulator of cardiovascular, cardiopulmonary, and renal homeostasis. Under conditions of oxidative stress, soluble guanylate cyclase (sGC) becomes oxidized and loses its heme group, rendering it unresponsive to endogenous nitric oxide (NO) and traditional sGC stimulators. sGC activators bridge this therapeutic gap by binding directly to the unoccupied heme pocket of oxidized/heme-free sGC.

This application note details the strategic derivatization of Ethyl 3-(3-amino-2-methylphenyl)propanoate , a highly versatile building block used to synthesize next-generation sGC activators[1]. By leveraging the aniline moiety for core-heterocycle attachment and the ethyl ester as a latent pharmacophore, researchers can systematically generate highly potent, orally bioavailable drug candidates[2].

Scientific Rationale & Pharmacophore Design

The transition from first-generation dicarboxylic acid sGC activators (e.g., cinaciguat) to modern monocarboxylic acids (e.g., runcaciguat) was driven by the need for improved pharmacokinetic profiles[2]. The 3-(3-amino-2-methylphenyl)propanoic acid scaffold provides three critical structural advantages:

-

The Propanoic Acid Tail: Once unmasked via hydrolysis, the free carboxylic acid mimics the propionate side chains of the native heme group, anchoring the molecule within the sGC regulatory domain[2].

-

The ortho-Methyl Group: The methyl group at the 2-position of the phenyl ring provides a severe conformational lock, restricting the rotation of the adjacent amine and optimizing the binding trajectory into the sGC pocket.

-

The Ethyl Ester Protecting Group: During library synthesis, the ethyl ester prevents unwanted side reactions at the carboxylate, avoids catalyst poisoning during transition-metal cross-coupling, and ensures high solubility in organic solvents[1].

Fig 1: Chemical derivatization and biological screening workflow for sGC activators.

Experimental Methodologies: A Self-Validating System

The following protocols are engineered to overcome the specific steric hindrance of the ortho-methyl aniline while preserving the integrity of the propanoate ester until the final deprotection step.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (N-Derivatization)

Due to the steric bulk of the 2-methyl group, standard nucleophilic aromatic substitution (SNAr) often yields poor conversions. A Buchwald-Hartwig amination utilizing a bidentate ligand with a wide bite angle is required.

-

Reagents: Ethyl 3-(3-amino-2-methylphenyl)propanoate (1.0 eq), Aryl/Heteroaryl Halide (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq), anhydrous 1,4-Dioxane.

-

Procedure:

-

Degas anhydrous 1,4-dioxane by sparging with argon for 15 minutes.

-

In an oven-dried Schlenk flask, combine the starting material, aryl halide, and Cs2CO3.

-

Add Pd2(dba)3 and Xantphos under a positive stream of argon.

-

Suspend the mixture in the degassed dioxane (0.2 M concentration) and heat to 100°C for 12 hours.

-

Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

-

-

Causality & Expertise: Xantphos is specifically chosen to facilitate reductive elimination at the sterically crowded palladium center, preventing β-hydride elimination. Cs2CO3 is utilized instead of stronger bases (like NaOtBu) to strictly prevent premature transesterification or cleavage of the ethyl ester[1].

Protocol B: Mild Ester Saponification

The free propanoic acid is mandatory for biological target engagement. Hydrolysis must be mild to prevent the cleavage of newly formed amide or sensitive heterocyclic bonds.

-

Reagents: LiOH·H2O (3.0 eq), THF / MeOH / H2O (2:1:1 v/v/v).

-

Procedure:

-

Dissolve the N-derivatized ester from Protocol A in the THF/MeOH mixture.

-

Add an aqueous solution of LiOH·H2O dropwise at 0°C.

-

Warm the reaction to room temperature and stir for 4 hours.

-

Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl.

-

Extract the precipitated free acid with EtOAc (3x), dry over Na2SO4, and concentrate.

-

-

Causality & Expertise: The biphasic nature of ester hydrolysis requires a co-solvent system. THF solubilizes the lipophilic intermediate, water dissolves the LiOH, and MeOH acts as a critical phase-transfer bridge . LiOH is selected over NaOH/KOH due to its milder nature, ensuring the structural integrity of the complex sGC activator core.

Biological Validation & High-Throughput Screening

To definitively classify a synthesized derivative as an sGC activator (rather than a stimulator), the biological assay must be a self-validating system. This is achieved by screening compounds in the presence of ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a selective sGC heme oxidant[2].

Protocol C: HTRF cGMP sGC Activation Assay

-

Procedure:

-

Incubate purified recombinant human sGC enzyme with the test compound (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM TEA, pH 7.4, 3 mM MgCl2).

-

Validation Step: Run a parallel assay plate where the enzyme is pre-incubated with 10 µM ODQ for 20 minutes to oxidize the heme iron (Fe2+ → Fe3+).

-

Initiate the reaction by adding 1 mM GTP. Incubate for 20 minutes at 37°C.

-

Stop the reaction and quantify cGMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) cGMP assay kit.

-

-

Causality & Expertise: A true sGC activator will show increased or sustained potency (lower EC50) in the presence of ODQ, as the oxidized heme pocket is its primary target. Conversely, an sGC stimulator will lose activity entirely when ODQ is added[3].

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes expected quantitative data for derivatives synthesized from the Ethyl 3-(3-amino-2-methylphenyl)propanoate scaffold, highlighting the necessity of ester hydrolysis and the diagnostic ODQ shift.

| Compound State | N-Substituent Core | EC50 (Basal sGC) | EC50 (+ 10 µM ODQ) | Fold Activation (+ODQ) | Target Classification |

| Ethyl Ester (Prodrug) | Pyridazin-3(2H)-one | > 10,000 nM | > 10,000 nM | N/A | Inactive in vitro |

| Free Acid (Hydrolyzed) | Pyridazin-3(2H)-one | 45 nM | 12 nM | 3.75x Increase | Potent sGC Activator |

| Free Acid (Hydrolyzed) | Pyrazole | 120 nM | 35 nM | 3.42x Increase | sGC Activator |

| Control (Riociguat) | N/A (Stimulator) | 8 nM | > 10,000 nM | Complete Loss | sGC Stimulator |

Mechanistic Pathway Visualization

Fig 2: NO-sGC-cGMP signaling pathway highlighting the targeted intervention of sGC activators.

References

-

Bayer Schering Pharma AG. "Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof" (WO2009127338A1). Google Patents.1

-

Hahn, M. G., et al. "Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042)". Journal of Medicinal Chemistry, ACS Publications, 2021. 2

-

Sandner, P., et al. "Soluble guanylate cyclase stimulators and their potential use: a patent review". Expert Opinion on Therapeutic Patents, Taylor & Francis, 2021. 3

Sources

Application Note: Analytical Strategies for the Quantification of Ethyl 3-(3-amino-2-methylphenyl)propanoate

Introduction

Ethyl 3-(3-amino-2-methylphenyl)propanoate is a substituted aromatic amino acid ester with potential applications in pharmaceutical synthesis and drug development. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, process monitoring, and quality control. This application note provides a comprehensive guide to the development of analytical methods for the quantification of Ethyl 3-(3-amino-2-methylphenyl)propanoate in various matrices. Given the absence of established, validated methods for this specific analyte in publicly available literature, this document outlines robust starting points for method development based on the chemical properties of the molecule and established analytical principles for similar compounds.

The core structure of the analyte, featuring a primary aromatic amine, a methyl-substituted benzene ring, and an ethyl ester functional group, dictates the selection of appropriate analytical techniques. This guide will focus on two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for its robustness and wide applicability, and Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, particularly after appropriate derivatization.

Physicochemical Properties of Ethyl 3-(3-amino-2-methylphenyl)propanoate

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method. While specific experimental data for this compound is scarce, we can infer key characteristics from its structure and from data on similar molecules such as ethyl 3-amino-3-phenylpropanoate and ethyl 3-amino-2-methylpropanoate.[1][2]

| Property | Estimated Value/Characteristic | Rationale and Impact on Analysis |

| Molecular Formula | C12H17NO2 | Defines the monoisotopic mass for mass spectrometry. |

| Molecular Weight | 207.27 g/mol | Important for preparing standard solutions of known concentration. |

| Polarity | Moderately polar | The amino and ester groups confer polarity, making it suitable for reversed-phase HPLC. The aromatic ring and alkyl chain provide some non-polar character. |

| UV Absorbance | Expected to have significant absorbance in the UV region | The substituted benzene ring is a strong chromophore, making UV detection a viable and straightforward quantification method. |

| Volatility | Low | The presence of the polar amino group and the relatively high molecular weight suggest that the compound is not sufficiently volatile for direct GC analysis without derivatization. |

| pKa | Estimated ~4-5 for the aromatic amine | The basicity of the amino group will be influenced by pH. This is a critical parameter for optimizing HPLC mobile phase and extraction conditions. |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds.[3][4] A reversed-phase HPLC method is the recommended starting point for the analysis of Ethyl 3-(3-amino-2-methylphenyl)propanoate due to its moderate polarity.

Rationale for Method Design

The primary challenge in the HPLC analysis of basic compounds like aromatic amines is often poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[3] To mitigate this, a modern, base-deactivated C18 column is recommended. The mobile phase should be buffered to a pH that ensures consistent ionization of the analyte, typically 2-3 pH units away from its pKa. An acidic mobile phase (e.g., pH 2.5-3.5) will ensure the amine is protonated, which can improve peak shape on appropriate columns.

Proposed HPLC-UV Protocol

a) Sample Preparation:

-

Prepare a stock solution of Ethyl 3-(3-amino-2-methylphenyl)propanoate reference standard at 1 mg/mL in methanol.

-

Generate a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the HPLC system from particulate matter.[4]

b) Instrumentation and Chromatographic Conditions:

| Parameter | Recommended Condition |

| HPLC System | A standard system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). |

| Column | Base-deactivated C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 10% B1-7 min: 10% to 90% B7-8 min: 90% B8-8.1 min: 90% to 10% B8.1-10 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detector | UV-Vis or DAD |

| Detection Wavelength | Scan for λmax (estimated ~240-260 nm), then monitor at λmax and a reference wavelength. |

| Run Time | 10 minutes |

c) Data Analysis:

-

Identify the analyte peak by comparing the retention time with that of the reference standard.

-

For quantification, construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

HPLC Workflow Diagram

Caption: Workflow for the quantification of Ethyl 3-(3-amino-2-methylphenyl)propanoate by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

For higher sensitivity and selectivity, or for analysis in complex matrices, GC-MS is a powerful alternative.[5] Due to the low volatility of Ethyl 3-(3-amino-2-methylphenyl)propanoate, derivatization is a mandatory step to increase its volatility and thermal stability.[6]

Derivatization Strategy

The primary amino group is the ideal site for derivatization. Silylation or acylation are common and effective strategies. Acylation with an agent like trifluoroacetic anhydride (TFAA) is recommended as it produces stable, volatile derivatives that are highly responsive to electron impact (EI) ionization and can be readily separated by GC.

Proposed GC-MS Protocol

a) Sample Preparation and Derivatization:

-

Prepare standard solutions of the analyte in a dry, aprotic solvent such as ethyl acetate or acetonitrile.

-

Pipette a known volume (e.g., 100 µL) of each standard and sample solution into separate glass vials.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to each vial.

-

Cap the vials tightly and heat at 70 °C for 30 minutes.

-

Cool the vials to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b) Instrumentation and GC-MS Conditions:

| Parameter | Recommended Condition |

| GC-MS System | A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer. |

| Column | A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm). |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume). |

| Oven Program | Initial: 100 °C, hold for 1 min.Ramp: 15 °C/min to 280 °C.Hold: 5 min at 280 °C. |